4-[(2-Methylpropoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(2-methylpropoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;/h9-11H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBQTNJBIMTTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Methylpropoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with key analogs:
Alkoxy-Substituted Piperidine Hydrochlorides
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride
- Structure : Features a longer branched alkoxy chain (3-methylbutoxy) compared to the 2-methylpropoxy group.
- Properties : The increased chain length and branching enhance steric hindrance, reducing reactivity in crowded environments. Its conformational flexibility allows diverse molecular interactions, making it suitable for catalytic or synthetic applications .
- Molecular Weight : 241.76 vs. 290.72 (target compound, inferred from similar structures).
- 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride Structure: Substituted with an electron-withdrawing nitro group on the phenoxy ring. However, it also introduces instability under reducing conditions. Molecular Weight: ~290.72 (similar to the target compound) .
Aryl- and Halogen-Substituted Piperidine Hydrochlorides
- 4-(4-Fluorobenzyl)piperidine hydrochloride Structure: Contains a fluorinated benzyl group instead of an alkoxy chain. This compound is a key intermediate in synthesizing substituted benzyl-piperidines and pyrrolidines . Molecular Weight: 229.72 (lower than the target compound) .
- 4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride Structure: Combines chloro and ethyl substituents on the phenoxy ring. Properties: The chloro group increases lipophilicity, while the ethyl chain adds steric bulk. Such modifications are common in agrochemicals or CNS-targeting drugs. Molecular weight: 290.2 .
Pharmacologically Active Piperidine Derivatives
Meperidine Hydrochloride
Paroxetine-Related Compounds
Structural and Functional Analysis
Key Findings and Implications
- Steric Effects : Branched alkoxy chains (e.g., 2-methylpropoxy vs. 3-methylbutoxy) influence steric hindrance and reactivity. Longer chains may reduce metabolic clearance .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance polarity but may compromise stability. Halogens (e.g., fluorine in ) improve binding affinity in drug design.
- Pharmacological Relevance : Simple piperidine hydrochlorides (e.g., target compound) are primarily research intermediates, whereas complex analogs (e.g., paroxetine derivatives) have defined therapeutic roles .
Biological Activity
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅ClN
- Molecular Weight : 201.70 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a methylpropoxy group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors, particularly those involved in neurotransmission and metabolic regulation. For instance, it has been studied for its effects on melanocortin receptors, which play a role in appetite regulation and energy homeostasis .
- Enzyme Modulation : It can influence enzyme activity, potentially affecting metabolic pathways associated with obesity and diabetes .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : The compound has been evaluated for its potential in cancer therapy, particularly in targeting specific cancer cell lines through modulation of signaling pathways .
Case Studies and Experimental Data
- Study on Melanocortin Receptors :
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial activity against various bacterial strains.
- Results : The compound showed significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various applications:
- Therapeutic Agent : Investigated for use in treating metabolic disorders such as obesity and diabetes through its action on melanocortin receptors.
- Research Tool : Utilized in studies aimed at understanding receptor-ligand interactions and enzyme kinetics relevant to drug development .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Methylpropoxy)methyl]piperidine hydrochloride, and what key reaction conditions should be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and functionalized ethers. For example, analogous piperidine compounds are synthesized by reacting piperidine with alkyl halides or sulfonyl chlorides under alkaline conditions (e.g., triethylamine in dichloromethane) . Key optimizations include:
- Reaction Temperature : Maintain 0–25°C to avoid side reactions.
- Catalyst/Base : Use triethylamine or NaOH to deprotonate intermediates .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Compare proton/carbon shifts with similar piperidine derivatives (e.g., 4-substituted piperidines show characteristic δ 2.5–3.5 ppm for N-CH2 groups) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substitution patterns . Computational validation (e.g., density functional theory (DFT) for predicting NMR shifts) can also reconcile discrepancies .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if dust/aerosols form .
- Storage : Store at 2–8°C in airtight, labeled containers away from oxidizers .
- Spill Management : Absorb with inert materials (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC-UV or LC-MS at intervals (0, 24, 48 hrs) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies (40–60°C) can predict shelf-life .
Q. What strategies can be employed to optimize reaction yields when scaling up the synthesis?
- Methodological Answer :
- Process Control : Use flow chemistry to maintain consistent temperature/pH, reducing side products .
- Catalyst Loading : Screen catalysts (e.g., Pd/C for hydrogenation) at 1–5 mol% to balance cost and efficiency .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Pathway Prediction : Use quantum mechanical methods (e.g., DFT) to model transition states and activation energies for reactions like sulfonation or oxidation .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .
Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Detect impurities at ppm levels using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
- GC-FID : Identify volatile byproducts (e.g., unreacted 2-methylpropoxy precursors) .
Data Contradiction and Resolution
Q. How should researchers address discrepancies between theoretical and experimental solubility data?
- Methodological Answer :
- Theoretical Models : Use Hansen solubility parameters or COSMO-RS simulations to predict solubility in solvents like DMSO or ethanol .
- Experimental Validation : Perform shake-flask experiments with UV-Vis quantification. Adjust models using machine learning if systematic errors arise .
Q. What steps can mitigate conflicting bioactivity results in different assay systems?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) across assays.
- Metabolite Screening : Check for hydrolysis products (e.g., free piperidine) via LC-MS, which may interfere with results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
